4-Bromo-2-ethylphenylboronic acid 4-Bromo-2-ethylphenylboronic acid
Brand Name: Vulcanchem
CAS No.: 1046861-62-4
VCID: VC8200888
InChI: InChI=1S/C8H10BBrO2/c1-2-6-5-7(10)3-4-8(6)9(11)12/h3-5,11-12H,2H2,1H3
SMILES: B(C1=C(C=C(C=C1)Br)CC)(O)O
Molecular Formula: C8H10BBrO2
Molecular Weight: 228.88 g/mol

4-Bromo-2-ethylphenylboronic acid

CAS No.: 1046861-62-4

Cat. No.: VC8200888

Molecular Formula: C8H10BBrO2

Molecular Weight: 228.88 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-2-ethylphenylboronic acid - 1046861-62-4

Specification

CAS No. 1046861-62-4
Molecular Formula C8H10BBrO2
Molecular Weight 228.88 g/mol
IUPAC Name (4-bromo-2-ethylphenyl)boronic acid
Standard InChI InChI=1S/C8H10BBrO2/c1-2-6-5-7(10)3-4-8(6)9(11)12/h3-5,11-12H,2H2,1H3
Standard InChI Key ONGYIJZICSGUFD-UHFFFAOYSA-N
SMILES B(C1=C(C=C(C=C1)Br)CC)(O)O
Canonical SMILES B(C1=C(C=C(C=C1)Br)CC)(O)O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

4-Bromo-2-ethylphenylboronic acid features a benzene ring substituted with a boronic acid (-B(OH)2_2) group at position 1, a bromine atom at position 4, and an ethyl (-CH2_2CH3_3) group at position 2 (Figure 1). The boron atom adopts a trigonal planar geometry, with a vacant p-orbital enabling reactivity in cross-coupling reactions . The electron-withdrawing bromine and electron-donating ethyl groups influence the compound’s electronic profile, modulating its participation in electrophilic substitution and metal-catalyzed processes .

Table 1: Key Molecular Properties

PropertyValueSource
CAS RN1046861-62-4
Molecular FormulaC8H10BBrO2\text{C}_8\text{H}_{10}\text{BBrO}_2
Molecular Weight (g/mol)228.879
Exact Mass (g/mol)227.996
PSA (Ų)40.46
LogP0.691

Synthesis and Industrial Preparation

Synthetic Routes

The synthesis of 4-bromo-2-ethylphenylboronic acid likely proceeds via lithiation or Grignard reactions followed by borylation. A common method involves:

  • Bromination: Introducing bromine to 2-ethylphenol or a precursor.

  • Borylation: Treating the brominated intermediate with a boron reagent (e.g., bis(pinacolato)diboron) under palladium catalysis .
    Alternative approaches may utilize Suzuki-Miyaura coupling to install the boronic acid group post-bromination .

Purification and Stability

The compound is typically purified via recrystallization or column chromatography. As a boronic acid, it is prone to protodeboronation under acidic conditions but remains stable in neutral or basic environments . Storage at room temperature in airtight containers is recommended to prevent hydrolysis .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

4-Bromo-2-ethylphenylboronic acid participates in palladium-catalyzed Suzuki-Miyaura reactions to form biaryl structures. For example, coupling with aryl halides yields unsymmetrical terphenyls, valuable in materials science . A 2024 study demonstrated its use in CTCP for synthesizing conjugated polymers with narrow molecular weight distributions .

Representative Reaction:

Ar-Br+4-Bromo-2-ethylphenylboronic acidPd(0), BaseAr-Ar’+Byproducts\text{Ar-Br} + \text{4-Bromo-2-ethylphenylboronic acid} \xrightarrow{\text{Pd(0), Base}} \text{Ar-Ar'} + \text{Byproducts}

Conditions: Pd(OAc)2_2 (1 mol%), K2_2CO3_3, EtOH/H2_2O, 25°C .

Polymer Chemistry

In catalyst-transfer condensation polymerization (CTCP), the pinacol ester derivative of this compound (4-bromo-2-ethylphenylboronic acid pinacol ester) enables controlled chain growth. This method produces polymers with defined end groups, critical for optoelectronic applications .

HazardPrecautionary Measures
Skin ContactWash with soap/water; remove contaminated clothing .
Eye ExposureRinse cautiously for 15 minutes .
InhalationMove to fresh air; seek medical attention if symptoms persist .
StorageKeep in a well-ventilated area at RT .

Environmental Impact

No specific ecotoxicity data are available, but boronic acids generally exhibit low environmental persistence. Waste should be disposed of via approved facilities to prevent groundwater contamination .

Recent Research Advancements

Catalyst-Transfer Polymerization

A 2024 Macromolecules study explored CTCP using 4-bromo-2-ethylphenylboronic acid pinacol ester. The polymerization exhibited a living mechanism, with MnM_n proportional to monomer conversion and narrow dispersities (Đ<1.1Đ < 1.1) . MALDI-TOF analysis confirmed well-defined end groups, enabling precise polymer design .

Stability Enhancements

Replacing the pinacol ester with a B(Epin) group improved thermal stability, facilitating reactions at elevated temperatures without premature deboronation .

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